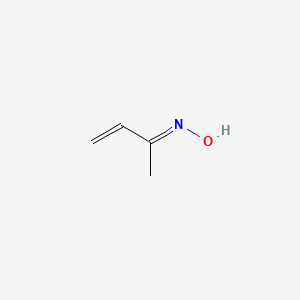

3-Buten-2-one, oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

85.10 g/mol |

IUPAC Name |

(NE)-N-but-3-en-2-ylidenehydroxylamine |

InChI |

InChI=1S/C4H7NO/c1-3-4(2)5-6/h3,6H,1H2,2H3/b5-4+ |

InChI Key |

CRJRYBCZMPIBJG-SNAWJCMRSA-N |

Isomeric SMILES |

C/C(=N\O)/C=C |

Canonical SMILES |

CC(=NO)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Buten 2 One, Oxime and Analogues

Direct Oximation of 3-Buten-2-one

The most straightforward method for synthesizing 3-Buten-2-one, oxime is the direct oximation of its corresponding ketone, 3-Buten-2-one (also known as methyl vinyl ketone). This reaction involves the condensation of the ketone with a hydroxylamine (B1172632) derivative.

Optimization of Reaction Parameters (e.g., Reagents, Solvents, Temperature, Catalysis)

The efficiency and outcome of the direct oximation are highly dependent on the chosen reaction parameters. Key variables include the oximation agent, solvent system, temperature, and the use of catalysts or additives.

Commonly, hydroxylamine hydrochloride (NH₂OH·HCl) is used as the source of hydroxylamine. rsc.org Since this reagent is a salt, a base is required to liberate the free hydroxylamine nucleophile. Sodium acetate (B1210297) is frequently employed for this purpose, as it provides a mildly basic medium suitable for the reaction. rsc.org The reaction is typically performed in a protic solvent system, such as a mixture of ethanol (B145695) and water, often under reflux conditions to drive the reaction to completion. rsc.org For instance, the synthesis of the analogue (2E,3E)-4-(4-Chlorophenyl)-3-buten-2-one oxime is achieved by reacting the ketone with hydroxylamine hydrochloride and sodium acetate in an ethanol/water solution at reflux for one hour. rsc.org

Alternative conditions have also been explored for analogous compounds. The oximation of α-ionone, a structurally related terpenoid ketone, can be carried out using hydroxylamine hydrochloride in ethanol at room temperature, with sonication employed to facilitate the reaction. In other cases, pyridine (B92270) is used as both the base and the solvent, with the reaction mixture being heated to reflux for an extended period. rsc.org

The choice of these parameters can significantly influence the reaction time and the yield of the desired oxime. The table below summarizes typical conditions found in the synthesis of 3-buten-2-one oxime analogues.

| Ketone Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 4-(4-Chlorophenyl)-3-buten-2-one | Hydroxylamine·HCl, Sodium Acetate | Ethanol/Water | Reflux, 1 hr | 56% ((E,E)-isomer) | rsc.org |

| α-Ionone | Hydroxylamine hydrochloride | Ethanol | Sonication, Room Temp. | Not specified | |

| General Ketones | Hydroxylamine·HCl | Pyridine | Reflux, 24 hr | 91% (for an analogue) | rsc.org |

Stereochemical Control in Oxime Formation (E/Z Isomerism)

A crucial aspect of oxime synthesis is the potential for stereoisomerism around the C=N double bond, leading to the formation of E and Z isomers. The relative orientation of the hydroxyl group and the substituent on the nitrogen-bearing carbon determines the isomer.

In many cases, the direct oximation of α,β-unsaturated ketones like 3-buten-2-one results in a mixture of E and Z isomers. nih.gov For some analogues, such as the oxime of α-ionone, a nearly 1:1 mixture of E and Z isomers is obtained, which can be difficult to separate using standard chromatographic techniques. nih.gov However, reaction conditions can sometimes influence the stereochemical outcome. For the oxime of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-one, the E-oxime was found to be the predominant product, with an E/Z ratio of approximately 2:1. nih.gov

The separation and characterization of these isomers are often challenging but achievable. In the case of 4-(4-chlorophenyl)-3-buten-2-one oxime, both the (2E,3E) and (2Z,3E) isomers were isolated and characterized separately, indicating that separation by flash column chromatography is possible. rsc.org The distinct physical and spectroscopic properties of each isomer, such as melting point and NMR chemical shifts, confirm their unique structures. rsc.org

| Isomer of 4-(4-chlorophenyl)-3-buten-2-one oxime | Melting Point (°C) | Key ¹H-NMR Signal (C-CH₃, ppm) | Reference |

| (2E,3E) | 125-126 | 2.14 | rsc.org |

| (2Z,3E) | 132-133 | 2.15 | rsc.org |

Indirect Synthetic Routes to this compound

Besides direct oximation, this compound can be prepared through indirect methods, starting from precursors other than the corresponding ketone. These routes offer alternative pathways that may be advantageous depending on the availability of starting materials.

Conversion from Halogenated Butenones (e.g., 3-Bromo-3-buten-2-one)

An indirect route can be envisioned starting from halogenated butenones, such as 3-Bromo-3-buten-2-one. This compound is known to undergo various chemical reactions, including nucleophilic substitution at the bromine-bearing carbon. Given that hydroxylamine is a potent nucleophile, a reaction between 3-bromo-3-buten-2-one and hydroxylamine could potentially lead to the formation of this compound via a two-step sequence: initial nucleophilic vinylic substitution of the bromide followed by condensation at the ketone. While specific literature for this direct conversion to the oxime is scarce, the known reactivity of the bromo-butenone substrate supports its feasibility as a synthetic intermediate.

Derivations from Acetylenic Ketones (e.g., 3-Butyn-2-one)

Acetylenic ketones, such as 3-Butyn-2-one, serve as another class of precursors for the synthesis of this compound. 3-Butyn-2-one is a reactive Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. chemicalbook.com The reaction with hydroxylamine could proceed via a conjugate addition of the nitrogen atom to the carbon-carbon triple bond. The resulting enamine or enol intermediate would then tautomerize to the more stable oxime structure. This pathway provides an alternative to direct oximation, leveraging the unique reactivity of acetylenic carbonyl compounds. chemicalbook.com

Nitrosation of Related Oximes

The formation of oximes via nitrosation reactions is a well-established method, typically involving the reaction of a nitrosating agent with a compound containing an active methylene (B1212753) group. nih.govthieme-connect.com This pathway can be applied to the synthesis of α,β-unsaturated oximes. Furthermore, nitrosation of lithium 1,3-diketonates has been shown to produce 1,2,3-propanetrione 2-oximes, demonstrating the utility of this transformation in creating the oxime functional group. researchgate.netresearchgate.net While less common, the modification of a pre-existing oxime via nitrosation has been noted for analogous compounds. For example, the synthesis of 3-Methyl-4-phenyl-3-buten-2-one has been described as proceeding through the nitrosation of an oxime under acidic conditions, suggesting that such transformations are possible within this class of compounds. This indicates that a suitably chosen oxime precursor could potentially be converted to this compound or its derivatives through a reaction involving a nitrosating agent.

Synthesis of Key Derivatives and Analogues of this compound

The versatile structure of this compound, characterized by its reactive C=N-OH functional group and vinyl moiety, serves as a valuable scaffold for the synthesis of a wide array of derivatives. Methodologies have been developed to modify the oxime group into various ethers and esters, introduce functional groups such as halogens or aryl substituents onto the carbon framework, and utilize the oxime as a ligand for metal coordination.

Oxime Ethers and Esters: Methodologies and Scope

The hydroxyl group of the oxime is readily derivatized to form ethers and esters, a common strategy to modify the compound's properties. The general synthetic pathways for these O-substituted derivatives typically involve direct alkylation or acylation of the oxime. nih.gov

O-Alkylation (Ether Synthesis): The formation of oxime ethers can be achieved through several methods. A classical approach involves the reaction of the oxime with an organohalide in the presence of a base, such as an alkali metal alkoxide. google.com Another common method is the reaction of an oxime with an alkali-metal hydroxide (B78521) to form the alkali metal salt of the oxime, followed by reaction with an organohalide compound. google.com

A more recent, efficient one-pot synthesis treats an alcohol with a mixture of triphenylphosphine (B44618), carbon tetrachloride, the oxime, and a base like DBU in refluxing acetonitrile. organic-chemistry.org This method avoids the need to pre-form an alkyl halide and is applicable to a variety of primary, secondary, allylic, and benzylic alcohols. organic-chemistry.org

A study on the synthesis of O-alkyl ethers of α-ionone ketoxime, an analogue of this compound, involved reacting the ketoxime with various alkyl halides. researchgate.net This reaction produced both E and Z isomers of the corresponding oxime ethers, which could be separated by column chromatography. researchgate.net

O-Acylation (Ester Synthesis): Oxime esters, or O-acyloximes, are typically synthesized by reacting the parent oxime with an acylating agent. nih.govnih.gov Common reagents include acyl chlorides or acid anhydrides. nih.gov For instance, novel O-acyloximes have been synthesized by reacting a ketoxime with acetyl chloride or by using a mixed anhydride (B1165640) method with N-protected amino acids. nih.gov The acylation of the oxime's hydroxyl group is often straightforward and provides a means to introduce a wide range of functional groups. nih.gov

| Derivative Type | Methodology | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Oxime Ether | Classical Alkylation | Oxime, Organohalide, Alkali Metal Alkoxide (e.g., Sodium Methoxide) | Traditional and widely used method. | google.com |

| Oxime Ether | Alkylation via Oxime Salt | Oxime, Alkali-Metal Hydroxide, Organohalide | Involves formation of an intermediate oxime salt. | google.com |

| Oxime Ether | One-Pot Synthesis from Alcohol | Alcohol, Oxime, Triphenylphosphine, Carbon Tetrachloride, DBU | Efficient, avoids pre-formation of alkyl halides, good yields. | organic-chemistry.org |

| Oxime Ether | Alkylation of Terpenoid Ketoxime | α-Ionone Ketoxime, Alkyl Halide | Yields separable E/Z isomers. | researchgate.net |

| Oxime Ester | Acylation with Acyl Chloride | Oxime, Acetyl Chloride | Direct acylation of the oxime OH group. | nih.gov |

| Oxime Ester | Mixed Anhydride Method | Oxime, N-protected Amino Acid | Allows for the introduction of amino acid moieties. | nih.gov |

Functionalized Variants (e.g., Halogenated, Aryl-substituted Oximes)

The carbon backbone of this compound allows for functionalization, leading to halogenated and aryl-substituted analogues with distinct chemical properties. These are typically prepared by either modifying the oxime itself or by synthesizing a functionalized ketone precursor which is then converted to the desired oxime.

Halogenated Variants: Halogenated oximes can be synthesized through various routes. Direct halogenation of a precursor is one approach. For example, bromodimethylglyoxime is synthesized in a two-step process where diacetylmonoxime is first brominated to form bromodimethylglyoxalmonoxime, which is then reacted with hydroxylammonium chloride. olemiss.edu Palladium-catalyzed ortho-monobromination and iodination have been successfully applied to diaryl ketoxime ethers, demonstrating a method for selective halogenation on an aryl ring within the molecule. ua.edu Another strategy involves using halogenated building blocks. A process for preparing α-chloro ketoxime ethers involves the reaction of an α-chloro ketone with an existing oxime ether in the presence of an acid catalyst. google.com Furthermore, trifluoromethylated ethanone (B97240) oximes have been synthesized via a three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent (trifluoromethyltrimethylsilane). rsc.org

Aryl-Substituted Variants: The synthesis of aryl-substituted butenone oximes often begins with the construction of an aryl-substituted butenone. The Grignard reaction is a classic method for this purpose; for instance, 4,4-diphenyl-3-buten-2-one (B14743164) can be prepared from ethyl acetoacetate (B1235776) and phenylmagnesium bromide, which can then be converted to its oxime. aroonchande.com Palladium-catalyzed reactions are also prominent. The Heck reaction can be used for the intramolecular amination of γ,δ-unsaturated ketone O-pentafluorobenzoyl oximes to synthesize substituted pyrroles, demonstrating a pathway for aryl group incorporation and cyclization. clockss.org Suzuki coupling of N-alkoxyimidoyl iodides with arylboronic acids provides a stereospecific route to single geometric isomers of diaryl oxime ethers. ua.edu

| Functionalization | Synthetic Strategy | Example Precursors/Reagents | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Bromination | Direct bromination of a precursor oxime | Diacetylmonoxime, Bromine | α-Bromo ketoxime | olemiss.edu |

| Chlorination | Reaction of α-chloro ketone with an oxime ether | α-Chloro ketone, Oxime ether, Acid catalyst | α-Chloro ketoxime ether | google.com |

| Trifluoromethylation | Three-component reaction | Aryl-substituted ethylene, tert-butyl nitrite, Langlois reagent | α-Trifluoromethyl ethanone oxime | rsc.org |

| Aryl Substitution (Diphenyl) | Grignard reaction followed by oximation | Ethyl acetoacetate, Phenylmagnesium bromide | 4,4-Diphenyl-3-buten-2-one, oxime | aroonchande.com |

| Aryl Substitution (Diaryl) | Suzuki coupling | N-alkoxyimidoyl iodide, Arylboronic acid, Palladium catalyst | Diaryl oxime ether | ua.edu |

Synthesis of Oxime-Derived Ligands for Metal Coordination

The oxime group (-C=N-OH) is an excellent coordinating moiety, capable of acting as a ligand for a wide range of transition metals. The nitrogen atom possesses a lone pair of electrons available for donation, and the oxygen atom of the deprotonated oximato group (-C=N-O⁻) can also bind to a metal center. at.uaresearchgate.net This allows oximes to function as monodentate, bidentate, or bridging ligands, facilitating the synthesis of diverse metal complexes with unique structures and properties.

The coordination chemistry of oximes is extensive, with the nitrogen atoms of the oxime groups being primary coordination sites. tubitak.gov.tr A facile one-pot template method allows for the condensation of a phosphine (B1218219) aldehyde with an amine in the presence of a metal precursor to form phosphine-imine metal complexes; subsequent reaction with hydroxylamine can yield phosphine-oxime ligands coordinated to the metal. scholaris.ca

Oxime-derived ligands can form various types of complexes:

Chelate Complexes: When an oxime is part of a larger molecule containing another donor atom, it can form a chelate ring with the metal ion. For example, a new tetraoxime ligand was prepared and used to synthesize dinuclear copper(II) and nickel(II) complexes where the metal ions are coordinated to the nitrogen atoms of the oxime groups in a square-planar geometry. tubitak.gov.tr

Pincer Complexes: Ligands designed with a central aromatic ring flanked by two oxime-containing arms can form pincer complexes. The synthesis and structural characterization of oxime-derived pincer complexes of palladium have been reported. ua.edu

Multinuclear Complexes: The oximato group can act as a bridge between two or more metal centers. Dicopper(II) complexes with an unsymmetrical ligand containing bridging phenolic and oxime oxygen atoms have been synthesized, leading to the formation of coordination dimers and tetramers. acs.org

| Metal Center | Ligand Type | Complex Type | Key Features | Reference |

|---|---|---|---|---|

| Ni(II), Pt(II), Rh(I), Ir(I) | Phosphino-oxime | Mononuclear | Synthesized via a one-pot template method. | scholaris.ca |

| Cu(II), Ni(II) | Tetraoxime | Dinuclear | Metal ions coordinated by four oxime nitrogen atoms (N4 unit). | tubitak.gov.tr |

| Pd(II) | 1,3-Diacylbenzene Dioxime | N,C,O-Pincer | Ligand undergoes rearrangement upon coordination. | ua.edu |

| Cu(II) | Schiff Base-Oxime | Dinuclear/Tetranuclear | Oxime oxygen acts as a bridge, forming aggregates. | acs.org |

| Cu(II), Ni(II), Pd(II) | β-diketonate analogue | Mononuclear | Reaction with NO leads to oxime complex formation. | at.ua |

Spectroscopic and Structural Elucidation of 3 Buten 2 One, Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Buten-2-one, oxime, which exists as a mixture of (E)- and (Z)-isomers, NMR provides distinct signals for each stereoisomer, allowing for their individual characterization. cdnsciencepub.com

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its different proton environments. The vinyl protons (=CH and =CH₂) of the butene group typically appear as a complex multiplet in the downfield region of the spectrum due to spin-spin coupling. cdnsciencepub.com The methyl protons (CH₃) attached to the carbon of the C=N bond resonate as a sharp singlet in the upfield region. The oxime proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration. cdnsciencepub.com

In a related compound, 4-phenyl-3-buten-2-one (B7806413) oxime, the vinyl protons have been observed as non-equivalent in the (E)-isomer. researchgate.net For the parent compound, 3-buten-2-ol, the vinyl proton (CH=) appears at approximately 5.90 ppm, while the terminal vinyl protons (=CH₂) resonate around 5.21 and 5.07 ppm. chemicalbook.com The precursor, methyl vinyl ketone, shows vinyl proton signals at 6.298, 6.211, and 5.908 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton Type | Compound | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Vinyl (=CH) | 3-Buten-2-ol | 5.90 | chemicalbook.com |

| Vinyl (=CH₂) | 3-Buten-2-ol | 5.21, 5.07 | chemicalbook.com |

| Methyl (CH₃) | (E)-1-Buten-3-one oxime | 9.0 (for C-4) | cdnsciencepub.com |

| Methyl (CH₃) | (Z)-1-Buten-3-one oxime | 16.2 (for C-4) | cdnsciencepub.com |

| Oxime (OH) | syn-1-Piperidino-3-buten-2-one oxime | ~1.80 (broad) | cdnsciencepub.com |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct resonances are observed for the carbonyl-like carbon of the oxime (C=N), the olefinic carbons (C=C), and the aliphatic methyl carbon. The chemical shift of the C=N carbon is particularly diagnostic.

Studies on the (E)- and (Z)-isomers of 1-buten-3-one oxime have reported the following ¹³C chemical shifts:

(E)-isomer : C-1 (vinylidene) at 118.7 ppm, C-2 (vinyl) at 134.2 ppm, C-3 (oxime) at 156.6 ppm, and C-4 (methyl) at 9.0 ppm. cdnsciencepub.com

(Z)-isomer : C-1 at 122.2 ppm, C-2 at 125.9 ppm, C-3 at 163.9 ppm, and C-4 at 16.2 ppm. cdnsciencepub.com

The significant difference in the chemical shifts, especially for the methyl carbon (C-4), is a reliable indicator for distinguishing between the E and Z isomers. cdnsciencepub.com

Table 2: ¹³C NMR Chemical Shifts for (E)- and (Z)-isomers of 1-Buten-3-one oxime

| Carbon Atom | (E)-isomer Chemical Shift (δ, ppm) | (Z)-isomer Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 (=CH₂) | 118.7 | 122.2 |

| C-2 (-CH=) | 134.2 | 125.9 |

| C-3 (C=N) | 156.6 | 163.9 |

| C-4 (CH₃) | 9.0 | 16.2 |

Data from reference cdnsciencepub.com

To unambiguously assign the proton and carbon signals, especially in complex spectra, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those in the vinyl system. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. researchgate.netcolumbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular structure and confirming the connectivity of functional groups. researchgate.netcolumbia.edu

These techniques are crucial for resolving ambiguities that may arise from overlapping signals in the 1D spectra.

¹³C NMR Spectral Analysis: Carbonyl, Olefinic, and Aliphatic Carbon Resonances

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (C=O, C=N, O-H)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the carbon-carbon double bond (C=C), the carbon-nitrogen double bond (C=N), and the hydroxyl group (O-H) of the oxime.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3600-3100 (broad) |

| C=C (vinyl) | Stretching | 1680-1620 |

| C=N (oxime) | Stretching | 1690-1640 |

| C-H (vinyl) | Bending (out-of-plane) | 1000-880 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₇NO), the calculated molecular weight is approximately 85.11 g/mol . Mass spectral data for related, more complex oxime ethers derived from a trimethyl-cyclohexenyl-butenone oxime show fragmentation patterns that can help in structural elucidation. mdpi.com For example, the mass spectrum of a related oxime ether showed a molecular ion peak (M⁺) and various fragment ions corresponding to the loss of different parts of the molecule. mdpi.com In the case of syn-1-Piperidino-3-buten-2-one oxime, a molecular ion peak (M⁺) was observed at m/z 168. cdnsciencepub.com

Advanced Diffraction Methods for Solid-State Conformational Analysis

While NMR and IR spectroscopy provide a wealth of information about the structure in solution or as a neat liquid, X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate bond lengths, bond angles, and conformational details. Although no specific crystal structure data for this compound was found in the search results, the crystal structures of related compounds, such as substituted 4-phenyl-3-buten-2-one derivatives and other oximes, have been determined. najah.edu Such studies on analogous compounds can offer valuable insights into the likely solid-state conformation and intermolecular interactions, like hydrogen bonding involving the oxime's hydroxyl group, of this compound.

Reaction Mechanisms and Comprehensive Reactivity Profiles of 3 Buten 2 One, Oxime

Transformations at the Oxime Moiety

The oxime functional group (C=N-OH) in 3-buten-2-one, oxime is a site of significant reactivity, enabling various transformations including O-alkylation, O-acylation, metathesis, and cyclization reactions.

Mechanistic Studies of O-Alkylation and O-Acylation

The oxygen atom of the oxime group is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. These reactions typically proceed through nucleophilic substitution pathways.

O-Alkylation: The O-alkylation of oximes, including this compound, can be achieved using various alkylating agents. Mechanistic studies have shown that these reactions can proceed via a carbocation process, particularly when using alcohols as alkylating agents in the presence of an acid catalyst like heteropolyacids. rsc.org The reaction is believed to involve the formation of a carbocation from the alcohol, which is then captured by the nucleophilic oxygen of the oxime. rsc.org The use of dimethyl carbonate as a green solvent has been found to be effective for this transformation. rsc.org

Key Findings in O-Alkylation of Oximes:

| Catalyst System | Reaction Type | Proposed Intermediate | Key Feature |

| H₃PW₁₂O₄₀·xH₂O | O-alkylation with alcohols | Carbocation (Ph₃C⁺) | Catalytic transformation in a green solvent. rsc.org |

| Triphenylphosphine (B44618) | Michael addition | Phosphonium ylide | Catalytic amount of triphenylphosphine promotes the reaction. organic-chemistry.org |

O-Acylation: O-acylation of oximes can be accomplished using acylating agents such as acyl chlorides or anhydrides. The reaction is generally a straightforward nucleophilic acyl substitution. The resulting O-acyl oximes are valuable intermediates in various synthetic transformations. For instance, α,β-unsaturated O-pivaloyl oximes have been used in rhodium(III)-catalyzed synthesis of pyridines. nih.gov

Oxime Metathesis: Kinetics and Equilibrium Studies

Oxime metathesis is a chemical reaction that involves the exchange of substituents between two oxime molecules. scribd.com This process is typically catalyzed by an acid and proceeds through a dynamic equilibrium. nih.govrsc.org

Kinetic studies on the acid-catalyzed metathesis of aromatic oxime-ethers have revealed a strong dependence on the acid catalyst concentration. nih.gov The proposed mechanism involves a 4-membered cyclic intermediate, and the reaction rate can be tuned by altering the electronic properties of the substituents on the aromatic ring. nih.govrsc.org For example, an oxime bearing an electron-donating group (EDG) reacts with an oxime bearing an electron-withdrawing group (EWG) to reach equilibrium. nih.gov

Factors Influencing Oxime Metathesis:

| Factor | Observation | Reference |

| Catalyst Loading | Decreasing catalyst loading from 10% to 2.5% significantly increases the time to reach equilibrium. | nih.gov |

| Substituent Effects | The reaction rate is influenced by the electronic nature of the substituents on the oxime. | rsc.org |

| Reaction Conditions | The exchange reaction occurs only in the presence of strong acids. | nih.gov |

Oxidative Cyclization Pathways and C-O/C-N Bond Formation

The presence of the α,β-unsaturated system in this compound allows for intramolecular oxidative cyclization reactions, leading to the formation of heterocyclic compounds such as isoxazolines and cyclic nitrones. beilstein-journals.orgresearchgate.net These reactions involve the formation of new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.

Various oxidizing agents can mediate these cyclizations. For instance, iodine-mediated oxidative C-O bond formation in α,β-unsaturated oximes provides a metal-free method to synthesize isoxazoles under mild conditions. sioc-journal.cn The mechanism can proceed through either ionic or radical pathways. In some cases, an iminoxyl radical is proposed as a key intermediate, which undergoes a 5-exo-trig cyclization. beilstein-journals.org

Rhodium(III)-catalyzed reactions of α,β-unsaturated O-pivaloyl oximes with alkenes can lead to the formation of pyridines. nih.gov Mechanistic studies suggest a pathway involving reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process. nih.gov

E/Z Isomerization: Catalytic and Thermal Pathways

Like other oximes, this compound can exist as E and Z geometric isomers. The interconversion between these isomers, known as E/Z isomerization, can be induced by thermal or catalytic means. For many oximes, the energy barrier for this isomerization is high, allowing the isomers to exist as distinct compounds at room temperature. mdpi.com

Photocatalysis using visible light has emerged as a mild and general method to achieve Z isomers of aryl oximes from the thermodynamically more stable E isomers. nih.govorganic-chemistry.org This process often involves energy transfer from a photosensitizer to the oxime, which facilitates the rotation around the C=N bond. organic-chemistry.org The ability to access the less stable Z-isomer opens up possibilities for complementary reactivity, as the stereochemistry of the oxime can be crucial for its subsequent reactions. mdpi.com For example, the E and Z isomers can exhibit different reactivity in Beckmann rearrangements and cyclization reactions. nih.gov

Reactions Involving the α,β-Unsaturated System of the Oxime

The conjugated double bond in this compound is susceptible to attack by nucleophiles, primarily through conjugate addition reactions.

Nucleophilic Addition Reactions (e.g., Michael-type Additions)

The Michael reaction, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, a nucleophile adds to the β-carbon of the α,β-unsaturated system. libretexts.org This reaction is a versatile method for carbon-carbon bond formation. wikipedia.org

The mechanism involves the attack of a nucleophile (the Michael donor), such as an enolate, on the β-carbon of the α,β-unsaturated oxime (the Michael acceptor). libretexts.orglibretexts.org This forms a new enolate intermediate, which is then protonated to give the final 1,4-addition product. libretexts.org A variety of nucleophiles can be used, including those derived from β-dicarbonyl compounds, malonic esters, and amines. libretexts.org

For example, the reaction of ethyl acetoacetate (B1235776) with 3-buten-2-one in the presence of a base like sodium ethoxide yields the corresponding Michael adduct. libretexts.org The reaction is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. libretexts.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The structure of this compound, featuring both an oxime and an alkene moiety, allows it to participate in 1,3-dipolar cycloadditions in two distinct capacities. This type of reaction is a significant method for synthesizing five-membered heterocyclic compounds. wikipedia.org

Firstly, the oxime group can serve as a precursor to a nitrile oxide, a classic 1,3-dipole. chem-station.com Through oxidation, often with reagents like hypervalent iodine compounds, the oxime is converted in situ to the corresponding nitrile oxide. core.ac.uk This highly reactive intermediate can then undergo a cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne, to form isoxazoline (B3343090) or isoxazole (B147169) rings, respectively. chem-station.commdpi.com

Secondly, the vinyl group within this compound can function as the dipolarophile, reacting with an external 1,3-dipole. For instance, research has shown that nitrones (a class of 1,3-dipoles) react regio- and stereoselectively with methyl vinyl ketone (3-buten-2-one). researchgate.net Similarly, nitrile oxides have been shown to react with allylic and homoallylic alcohols like (R)-3-buten-2-ol in a diastereoselective manner. chem-station.commdpi.com This indicates the potential for the alkene portion of this compound to react with various 1,3-dipoles, leading to the formation of a five-membered heterocyclic ring attached to the core molecule. The regioselectivity of these reactions is governed by both steric and electronic factors, which can be analyzed using Frontier Molecular Orbital (FMO) theory. mdpi.com

Table 1: Potential Roles of this compound in 1,3-Dipolar Cycloaddition

| Role | Reactive Moiety | Transformation | Product Type |

|---|---|---|---|

| 1,3-Dipole Precursor | Oxime (-C=N-OH) | Oxidation to Nitrile Oxide (-C≡N⁺-O⁻) | Isoxazoline/Isoxazole (with external dipolarophile) |

| Dipolarophile | Alkene (-CH=CH₂) | Reaction with external 1,3-dipole | Substituted heterocycle |

Oligomerization and Polymerization Processes of this compound

The reactivity of this compound extends to oligomerization and polymerization, where it can either self-react to form dimers or act as a modifying agent in polymerization processes.

Dimerization Pathways and Kinetics

Studies on closely related analogs, such as 3-methyl-3-buten-2-one (B1203178) oxime (MIKOM), have demonstrated a propensity for thermal cyclodimerization. oup.comoup.com When heated at 80°C in a degassed environment, MIKOM preferentially converts into a cyclic dimer. oup.com The reaction proceeds with regioselectivity, primarily yielding a nitron (B147327) derivative, identified as 8-hydroxy-1,4,5,7-tetramethyl-6,8-diazabicyclo[3.2.1]oct-6-ene 6-oxide. oup.comoup.com This dimerization is thought to proceed through a concerted or highly asynchronous mechanism, similar to the dimerization of other 3-buten-2-ones. oup.com The resulting nitron dimer is thermally stable, with differential thermal analysis showing an endothermic peak at 164°C and an exothermic peak at 232°C. oup.com While specific kinetic data for the parent this compound is not detailed, the behavior of its methylated analog provides a strong model for its dimerization pathway.

Table 2: Dimerization of 3-Methyl-3-buten-2-one oxime

| Parameter | Finding | Reference |

|---|---|---|

| Condition | Heating at 80°C | oup.com |

| Reaction Type | Cyclodimerization | oup.com |

| Product | Nitron derivative (8-hydroxy-1,4,5,7-tetramethyl-6,8-diazabicyclo[3.2.1]oct-6-ene 6-oxide) | oup.comoup.com |

| Selectivity | Regioselective | oup.com |

Role in Free-Radical Polymerization as a Chain-Transfer Agent

In the context of free-radical polymerization, this compound has been identified as an effective chain-transfer agent. acs.org Chain-transfer agents are crucial in polymer chemistry for controlling the molecular weight of polymers. wikipedia.org They operate by reacting with a growing polymer radical, terminating that chain and initiating a new one. This process modulates the average chain length of the resulting polymer. acs.org

Quantitative structure-reactivity relationship (QSRR) studies on the free-radical polymerization of styrene (B11656) at 60°C have quantified the activity of various chain-transfer agents. acs.org In this research, this compound was included and its chain-transfer constant (Cₓ) was determined, providing a direct measure of its efficiency in this role.

Table 3: Chain-Transfer Constant for this compound

| Polymerization System | Temperature | Experimental log Cₓ | Reference |

|---|

Radical-Mediated Reactivity and Oxime Radical Intermediates

Oximes can readily form radical intermediates, known as oxime or iminoxyl radicals, which are valuable in organic synthesis. beilstein-journals.org These radicals are typically generated through oxidation of the oxime precursor using various oxidizing agents. beilstein-journals.orgd-nb.info The unpaired electron in an oxime radical is delocalized between the nitrogen and oxygen atoms, allowing it to react as either an O-centered or N-centered radical. d-nb.info

For this compound, the presence of the proximate C=C double bond allows for intramolecular radical reactions. Two primary pathways are possible for such radical intermediates:

Intramolecular Addition: The oxime radical can add to the internal double bond. d-nb.infomdpi.com This cyclization can proceed via two modes depending on whether the oxygen or nitrogen atom attacks the double bond, leading to the formation of a five-membered isoxazoline ring (C-O bond formation) or a cyclic nitrone (C-N bond formation). d-nb.info

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another part of the molecule, followed by a subsequent cyclization step. d-nb.infomdpi.com

The generation of these oxime radicals can be achieved with a variety of oxidants, highlighting the versatility of this reaction class. beilstein-journals.org The subsequent reaction of these radicals, particularly the intramolecular cyclization, provides an efficient route to complex heterocyclic structures. d-nb.info The nitron dimer formed from 3-methyl-3-buten-2-one oxime has also been shown to react with radical species to form a stable nitroxy radical, indicating the diverse radical chemistry of these systems. oup.comoup.com

Table 4: Selected Oxidizing Agents for Generating Oxime Radicals

| Oxidant Class | Examples | Reference |

|---|---|---|

| Metal-Based | Mn(OAc)₃, Pb(OAc)₄, Ag₂O, KMnO₄ | beilstein-journals.org |

| Metal-Free | PhI(OAc)₂, t-BuOOt-Bu, Quinones (with UV) | beilstein-journals.org |

Applications of 3 Buten 2 One, Oxime in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecule Synthesis

3-Buten-2-one, oxime and its related structures are recognized as versatile building blocks in organic chemistry. nih.govrsc.org The oxime functionality itself is a stable and useful group that can be introduced through methods like the condensation of carbonyls with hydroxylamine (B1172632). nih.govthieme-connect.com This functional group can be used for purification, as a protecting group, or as an active site for further reactions. thieme-connect.com O-acyl oximes, in particular, have been widely used in transition metal-catalyzed reactions to construct N-heterocycles, often acting as an internal oxidant which avoids the need for external oxidizing agents. rsc.org The simplest enone, 3-buten-2-one (methyl vinyl ketone), is a known useful intermediate in the synthesis of various compounds, including steroids and vitamin A. hmdb.canih.gov The introduction of an oxime group to this basic structure enhances its synthetic utility, enabling its use in the synthesis of more complex molecules, including biologically active compounds and pharmaceutical agents.

The reactivity of the vinyl group, combined with the nucleophilicity and rearrangement potential of the oxime, allows for a diverse range of transformations. For instance, derivatives like 3-trimethylsilyl-3-buten-2-one are used as Michael acceptors in annulation reactions to form polycyclic ketones. enamine.net This highlights the role of the butenone framework as a key component in building complex carbon skeletons. The oxime derivative provides additional reaction pathways, expanding its utility beyond simple annulations.

Precursor for Diverse Heterocyclic Scaffolds

A significant application of this compound and its analogues lies in their role as precursors to a variety of heterocyclic compounds. nih.gov The inherent functionality of the molecule allows for intramolecular and intermolecular cyclization reactions, leading to the formation of stable and synthetically important ring systems.

Oximes are common precursors for the synthesis of isoxazoles and isoxazolines. nih.govresearchgate.net One of the most prevalent methods is the 1,3-dipolar cycloaddition reaction. researchgate.netunco.edunih.gov In this process, the oxime is converted in situ to a nitrile oxide, which then acts as a 1,3-dipole. This reactive intermediate readily undergoes cycloaddition with a dipolarophile, such as an alkene or alkyne, to yield the corresponding isoxazoline (B3343090) or isoxazole (B147169) ring system. researchgate.netnih.gov For example, the reaction of an oxime with an oxidant can generate the nitrile oxide, which then reacts with an alkene to form a 3,5-disubstituted isoxazoline. researchgate.net Subsequent oxidation, often with manganese dioxide (MnO2), can convert the isoxazoline to the fully aromatic isoxazole. researchgate.net

Another powerful method involves the oxidative cycloaddition of aldoximes with unsaturated substrates using hypervalent iodine(III) reagents, such as Koser's reagent ([hydroxy(tosyloxy)iodo]benzene). core.ac.uk This approach has been used to synthesize various regioselective 3,4-substituted and 3,4,5-substituted isoxazoles from aldoximes and enaminones like trans-4-dimethylamino-3-buten-2-one. core.ac.uk The reaction proceeds through the in situ generation of a nitrile oxide, which then undergoes cycloaddition. core.ac.uk This method is efficient, occurs at room temperature, and produces moderate to high yields. core.ac.uk

Furthermore, electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones with reagents like iodine monochloride (ICl) provides an efficient route to 4-iodoisoxazoles, which can be further functionalized via palladium-catalyzed reactions. nih.gov Mercury-mediated cyclization of β,γ-unsaturated oximes, including derivatives of 3-buten-1-one, has also been investigated for the preparation of 2-isoxazolines. unco.edu

| Reaction Type | Precursors | Reagents | Product | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Oxime, Alkene | Oxidant (e.g., NCS), Base | Isoxazoline | High regioselectivity for 3,5-disubstituted products. | researchgate.netunco.edu |

| Oxidation of Isoxazoline | Isoxazoline | MnO₂ | Isoxazole | Aromatization of the isoxazoline ring. | researchgate.net |

| Oxidative Cycloaddition | Aldoxime, Enaminone | Koser's Reagent | 3,4-Substituted Isoxazole | Efficient, room temperature, good yields. | core.ac.uk |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl | 4-Iodoisoxazole | Produces functionalized isoxazoles for further coupling. | nih.gov |

The Vilsmeier-Haack reaction provides a direct route to functionalized pyridine (B92270) systems from α,β-unsaturated oximes. researchgate.netthieme-connect.comtandfonline.com Specifically, the treatment of 4-aryl-3-buten-2-one oximes with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 2-chloro-5-aryl-3-pyridine carboxaldehydes. researchgate.netthieme-connect.comtandfonline.com

The reaction mechanism is proposed to initiate with a Beckmann rearrangement of the oxime, forming an N-(2-arylethenyl)acetamide intermediate. tandfonline.com This intermediate then undergoes a subsequent Vilsmeier-Haack reaction, involving double formylation at the activated methyl group, followed by a 6π-electrocyclic ring closure and subsequent hydrolysis to yield the final substituted pyridine carboxaldehyde. tandfonline.com Researchers confirmed this pathway by independently synthesizing the N-(2-phenylethenyl)acetamide intermediate and subjecting it to the same Vilsmeier conditions, which produced the identical pyridine derivative. tandfonline.com

| Substrate (4-Aryl-3-buten-2-one oxime) | Reagent | Conditions | Product | Yield (%) | Reference(s) |

| 4-Phenyl-3-buten-2-one (B7806413) oxime | Vilsmeier Reagent (8 eq) | DMF, 90 °C, 3-4 h | 2-Chloro-5-phenyl-3-pyridine carboxaldehyde | 19 | tandfonline.com |

| 4-(p-Chlorophenyl)-3-buten-2-one oxime | Vilsmeier Reagent (8 eq) | DMF, 90 °C, 3-4 h | 2-Chloro-5-(p-chlorophenyl)-3-pyridine carboxaldehyde | 23 | tandfonline.com |

| 4-(p-Methylphenyl)-3-buten-2-one oxime | Vilsmeier Reagent (8 eq) | DMF, 90 °C, 3-4 h | 2-Chloro-5-(p-methylphenyl)-3-pyridine carboxaldehyde | 21 | tandfonline.com |

| 4-(p-Methoxyphenyl)-3-buten-2-one oxime | Vilsmeier Reagent (8 eq) | DMF, 90 °C, 3-4 h | 2-Chloro-5-(p-methoxyphenyl)-3-pyridine carboxaldehyde | 25 | tandfonline.com |

Polysubstituted indoles are significant structural motifs in pharmaceuticals and agrochemicals. nih.gov A novel synthetic strategy utilizes oxime esters, including those derived from ketones like 3-methyl-4-phenyl-3-buten-2-one, for the construction of polyfunctionalized indoles. nih.govlookchem.com This method involves a palladium/norbornene synergistic catalysis reaction between easily accessible oxime esters and aryl iodides. nih.gov The reaction showcases a broad substrate scope and high tolerance for various functional groups, making it an attractive method for synthesizing complex indole (B1671886) structures. nih.gov The oxime esters serve as a unique class of electrophiles in this cooperative catalytic cycle. nih.gov

The butenone oxime framework is also implicated in the synthesis of quinoline (B57606) derivatives. cust.edu.tw While the Vilsmeier-Haack reaction on acetanilides is a known route to 2-chloro-3-formylquinolines researchgate.netthieme-connect.com, derivatives of this compound can be used to construct more complex quinoline systems. For instance, 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl}but-3-en-2-one and its corresponding oxime have been synthesized and evaluated for biological activity. cust.edu.tw This demonstrates the role of the butenone oxime moiety as a key substituent that can be appended to a core heterocyclic structure like quinoline, allowing for the exploration of structure-activity relationships. cust.edu.tw The synthesis of these complex molecules often involves the condensation of a quinoline-containing aldehyde with acetone (B3395972) to form the butenone, followed by reaction with hydroxylamine to generate the oxime. cust.edu.tw

Derivations in Polysubstituted Indole Synthesis

Role in Stereoselective and Asymmetric Synthesis

The field of asymmetric synthesis, which aims to produce chiral molecules with high stereoselectivity, is crucial for creating pharmaceuticals and other biologically active compounds. numberanalytics.comnumberanalytics.com Oximes, particularly chiral oxime ethers, have proven to be valuable tools in this domain. rsc.org

One strategy involves the stereoselective addition of organometallic reagents to chiral oxime ethers derived from unsaturated aldehydes. rsc.org This addition creates chiral hydroxylamines with high diastereoselectivity. Subsequent N-allylation and ring-closing metathesis (RCM) can then furnish a variety of 5-, 6-, and 7-membered nitrogen heterocycles with excellent stereocontrol. rsc.org This oxime addition-RCM protocol is a versatile method for the asymmetric synthesis of important structures like chiral piperidines. rsc.org

Furthermore, iridium-catalyzed chemoselective N-alkylation of oximes followed by a thermal 1,3-dipolar cycloaddition has been used to construct complex tricyclic isoxazolidines with multiple stereogenic centers in high enantiomeric excess and diastereomeric ratio. semanticscholar.org These methods highlight the ability of the oxime group to direct stereochemical outcomes, making its derivatives, including those of 3-buten-2-one, potential substrates for developing new asymmetric transformations. The ability to control the three-dimensional structure of molecules is paramount, as different enantiomers can have vastly different biological effects. numberanalytics.comnumberanalytics.com

Development of Chiral Oxime-Derived Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. Oxime derivatives have emerged as a significant class of precursors for chiral ligands due to their straightforward preparation and tunable steric and electronic properties. researchgate.net The nitrogen and oxygen atoms of the oxime moiety can effectively coordinate with transition metals, while the substituent groups on the oxime can be modified to create a specific chiral environment around the metal center. researchgate.net

In the context of this compound, the molecule can serve as a scaffold for developing new chiral ligands. The development of such ligands is a critical area of research, as the demand for enantiomerically pure compounds continues to grow. snnu.edu.cn The success of these ligands often depends on creating a well-ordered chiral environment at the catalytic site, which is influenced by the proximity of the chiral center to the donor nitrogen atom. researchgate.net

Research in the broader field of oxime-based ligands has shown significant success in various catalytic reactions, particularly in asymmetric hydrogenation. sjtu.edu.cnresearchgate.net The asymmetric hydrogenation of oximes to produce chiral hydroxylamines has been a long-standing challenge due to the difficulty of reducing the C=N bond without cleaving the weaker N-O bond. researchgate.netincatt.nl Recent breakthroughs have demonstrated that specialized catalyst systems can overcome this challenge.

For instance, iridium-based catalysts with chiral cyclopentadienyl (B1206354) (Cp) ligands have been successfully employed for the asymmetric hydrogenation of oximes to yield N-alkoxy amines with high enantioselectivity. snnu.edu.cn Similarly, earth-abundant nickel catalysts complexed with chiral bisphosphine ligands have proven effective for the asymmetric hydrogenation of oximes, providing a more sustainable method for synthesizing chiral hydroxylamines. sjtu.edu.cnincatt.nl Computational studies suggest that weak interactions between the chiral nickel catalyst and the oxime substrate play a crucial role in both stabilizing the N-O bond and lowering the energy barrier for the C=N bond reduction. sjtu.edu.cn These successful strategies highlight the potential pathways through which ligands derived from this compound could be applied.

Table 1: Examples of Metal-Catalyst Systems for Asymmetric Hydrogenation of Oximes

| Metal Catalyst | Chiral Ligand Type | Key Feature | Application Outcome | Citations |

| Iridium (Ir) | Chiral Cyclopentadienyl (Cp) Ligands | Bench-stable Ir(III) complex; requires a Brønsted acid co-catalyst. | Achieves high yields and excellent enantioselectivities in the hydrogenation of oximes to N-alkoxy amines. | snnu.edu.cnincatt.nl |

| Nickel (Ni) | Chiral Bisphosphine Ligands (e.g., Ph-BPE) | Utilizes an earth-abundant metal; relies on weak catalyst-substrate interactions. | Provides a facile method for synthesizing chiral hydroxylamines with high chemoselectivity, avoiding N-O bond cleavage. | sjtu.edu.cnresearchgate.netincatt.nl |

| Rhodium (Rh) | Chiral CpRh Complexes | Effective for various asymmetric C-H functionalization reactions. | Can be applied to the synthesis of axially and centrally chiral amino alcohols. | chinesechemsoc.org |

Application as Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgwordpress.com After guiding the transformation, the auxiliary is removed and can often be recycled. wordpress.com This strategy is a reliable and versatile method for producing enantiomerically pure compounds. wikipedia.orgrsc.org Oxime derivatives can function as effective chiral auxiliaries, influencing the stereochemistry of reactions such as asymmetric alkylations and cycloadditions. numberanalytics.com

The utility of an oxime like this compound as a chiral auxiliary would first require the separation of its (E) and (Z) isomers or the introduction of a chiral center. Once a single stereoisomer is obtained, it can be attached to a prochiral substrate. The inherent chirality of the auxiliary then blocks one face of the molecule, directing the attack of a reagent to the opposite, less sterically hindered face. wordpress.com

A well-known class of auxiliaries that share functional similarities with oximes are the oxazolidinones, which have been extensively used in asymmetric alkylation reactions. rsc.orgresearchgate.net In these cases, the auxiliary controls the formation of a specific enolate geometry, making one face more accessible for alkylation and leading to a high diastereomeric excess. wordpress.com Similarly, chiral oxime-derived auxiliaries have been used in the asymmetric synthesis of α-amino acids and complex heterocycles. numberanalytics.com

The application of this compound as a chiral auxiliary could be envisioned in several key reaction types that benefit from stereochemical control.

Table 2: Potential Applications of Oxime-Based Chiral Auxiliaries

| Reaction Type | Role of Chiral Auxiliary | Potential Product Class | Citations |

| Asymmetric Alkylation | Directs the approach of an electrophile to a prochiral enolate. | Enantiomerically enriched carbonyl compounds. | researchgate.netnumberanalytics.com |

| Asymmetric Diels-Alder | Controls the facial selectivity of the cycloaddition between a diene and a dienophile. | Chiral cyclic compounds. | researchgate.net |

| Asymmetric Aldol Reactions | Influences the stereochemical outcome of the reaction between an enolate and a carbonyl compound. | β-hydroxy carbonyl compounds with controlled stereocenters. | numberanalytics.com |

| Asymmetric Michael Addition | Guides the conjugate addition of a nucleophile to an α,β-unsaturated system. | Compounds with newly formed stereocenters at the β-position. | wikipedia.org |

Intermediate in the Synthesis of Compounds for Specific Applications (excluding biological outcomes)

Beyond its role in asymmetric synthesis, this compound is a valuable intermediate for constructing more complex molecules for various material and chemical applications. Its parent compound, 3-Buten-2-one (also known as methyl vinyl ketone), is a useful intermediate in the synthesis of other compounds. nih.gov The oxime functionality adds significant synthetic versatility, as it can be transformed into several other important functional groups or participate directly in cyclization reactions. researchgate.net

One of the primary applications of oximes as synthetic intermediates is in the formation of heterocyclic compounds. researchgate.net Aldoximes, upon oxidation with reagents like hypervalent iodine(III) compounds, can generate highly reactive nitrile oxide intermediates. core.ac.uk These nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. core.ac.uk Given its structure, this compound could potentially undergo an intramolecular cycloaddition or react with external dipolarophiles to create complex heterocyclic systems, which are valuable scaffolds in materials chemistry.

Furthermore, the oxime group itself can be converted into other functionalities. For example, it can be reduced to an amine or hydrolyzed back to a ketone. The vinyl group of this compound is also a site for diverse chemical transformations, including addition reactions and polymerizations, similar to its parent ketone, methyl vinyl ketone. This dual reactivity makes this compound a versatile node for synthesizing a range of compounds for specific, non-biological applications. For instance, the dehydration of related hydroxyketones is a known route to produce 3-buten-2-one for industrial use. researchgate.net

Table 3: Synthetic Transformations of this compound as an Intermediate

| Reactive Moiety | Reaction Type | Reagents | Resulting Structure/Compound Class | Citations |

| Oxime Group | Oxidative Cycloaddition | Hypervalent Iodine(III), unsaturated substrate | Isoxazoles / Isoxazolines | core.ac.uk |

| Oxime Group | Reduction | Reducing agents (e.g., LiAlH₄) | Amines | researchgate.net |

| Oxime Group | Hydrolysis | Acidic conditions | Ketones (regenerates 3-Buten-2-one) | researchgate.net |

| Vinyl Group | Michael Addition | Nucleophiles (e.g., enolates, amines) | Michael adducts | |

| Vinyl Group | Polymerization | Radical or ionic initiators | Polymers and specialty chemicals |

Theoretical and Computational Investigations of 3 Buten 2 One, Oxime

Quantum Chemical Characterization

Quantum chemical characterization employs computational methods to define the fundamental properties of a molecule. For 3-Buten-2-one, oxime, this involves a detailed examination of its electronic makeup and the energetic landscape of its different spatial arrangements.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. mdpi.com DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern the stability and reactivity of this compound. The oxime functional group introduces polarity and specific reactive sites, with two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group), which contrasts with the single hydrogen bond acceptor in its ketone precursor, 3-Buten-2-one. nih.gov

Analyses such as Natural Bond Orbital (NBO) calculations are used to understand orbital interactions and charge distribution. For similar molecules, NBO analysis has been used to study intramolecular interactions and conformational stability. wisc.edu The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and its susceptibility to electronic excitation. wisc.eduresearchgate.net Computational studies on related oximes have successfully used DFT to determine molecular geometries and analyze vibrational spectra. wisc.edu

Table 1: Key Electronic Properties Investigated via DFT

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Total Energy | Indicates the overall stability of the molecule. | B3LYP/6-311++G(d,p) researchgate.net |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | TD-SCF researchgate.net |

| NBO Analysis | Describes charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. wisc.edu | NBO analysis within a DFT framework. |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites on the molecule, predicting regions for chemical attack. researchgate.net | Calculated from DFT electron density. |

This compound can exist as different isomers, primarily geometric isomers (E/Z or syn/anti) and conformational isomers arising from rotation around single bonds. The oxime group of non-symmetrical ketones can form two geometric isomers, and the energy barrier for their interconversion is often high enough for them to exist as distinct compounds under normal conditions. nih.gov

Computational studies are crucial for determining the relative stabilities of these isomers. For instance, in a study of 1-piperidino-3-buten-2-one oxime, a structurally similar compound, researchers identified both syn- and anti-oxime isomers. cdnsciencepub.com DFT calculations, often combined with experimental data from NMR spectroscopy, can accurately predict the most stable isomer and the energy differences between them. nih.gov Factors influencing stability, such as steric hindrance or stabilizing intramolecular interactions like hydrogen bonds, can be quantified. nih.gov In some substituted oximes, certain conformations are stabilized by hyperconjugative effects. lookchem.com

Table 2: Isomeric Forms of this compound and Related Compounds

| Isomer Type | Description | Key Distinguishing Features | Reference Compound |

|---|---|---|---|

| Geometric (E/Z) | Refers to the spatial arrangement of substituents around the C=N double bond. | Different relative energies, distinct NMR chemical shifts, and potential for different intermolecular hydrogen bonding patterns. nih.govnih.gov | 11H-Indeno[1,2-b]quinoxalin-11-one Oxime nih.gov |

| Conformational (syn/anti) | Describes the orientation of the hydroxyl group relative to other parts of the molecule. | Can be identified by NMR coupling constants. The relative stability may be influenced by effects like anomeric interactions. cdnsciencepub.com | 1-Piperidino-3-buten-2-one oxime cdnsciencepub.com |

Electronic Structure and Stability Analysis (e.g., Density Functional Theory)

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to trace the transformation of reactants into products, offering a level of detail that is often inaccessible through experimental means alone.

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. nist.gov It postulates that a reaction proceeds from reactants to products through a high-energy transition state structure. Computational methods, particularly DFT, are employed to locate these transition states on the potential energy surface and calculate their energies. researchgate.net The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. researchgate.net

For reactions involving oximes, such as cycloadditions or rearrangements, computational studies can map out the entire reaction pathway, identifying all intermediates and transition states. nih.gov For example, a DFT study on an intramolecular oxime transfer reaction successfully identified the rate-determining steps by calculating the energy barriers for each phase of the reaction. nih.gov Bonding Evolution Theory (BET) can further analyze the changes in electronic structure during a reaction, showing precisely when and how new chemical bonds are formed. nih.gov

Table 3: Example of Calculated Energetics for a Reaction Pathway

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Pathway 1 | Reactants | 0.00 | 0.00 |

| Transition State | +15.0 | +16.5 | |

| Products | -17.46 | -18.2 | |

| Pathway 2 | Reactants | 0.00 | 0.00 |

| Transition State | +12.5 | +14.0 | |

| Products | -19.98 | -20.5 |

Note: Data is illustrative, based on concepts from computational studies on related ketone reactions, showing how different pathways have distinct energy profiles. researchgate.net

Many reactions can yield multiple products depending on the orientation and position of the reacting molecules. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. mdpi.com

Computational chemistry is a powerful tool for predicting both regio- and stereoselectivity. msuniv.ac.in By calculating the activation energies for all possible reaction pathways leading to different isomers, chemists can predict which product will be favored. nih.gov For example, in 1,3-dipolar cycloaddition reactions involving oxime-related compounds, DFT calculations have been used to correctly predict the experimentally observed regioselectivity by comparing the transition state energies of the different approaches. researchgate.net The stereoselectivity of radical cyclization reactions of oxime ethers has been successfully explained by assuming chair-like transition states where the substituents occupy pseudoequatorial positions to minimize steric strain. libretexts.org

Transition State Theory and Reaction Pathways

Advanced Quantum Chemical Parameters and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness using reactivity descriptors. These parameters are derived from the electronic structure of the molecule and help in predicting its chemical behavior without simulating a full reaction. researchgate.net

Global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide a general assessment of a molecule's reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions or Parr functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net These indices have been successfully applied to predict the regioselectivity of cycloaddition reactions, correctly identifying the most reactive atoms in the interacting molecules. researchgate.net

Table 4: Key Global and Local Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ -(I + A)/2 | Measures the "escaping tendency" of electrons. A higher μ indicates better nucleophilicity. researchgate.net |

| Chemical Hardness (η) | η ≈ (I - A) | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Global Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the electrophilic character of a molecule. researchgate.net |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)ᵥ | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. researchgate.net |

I = Ionization Potential, A = Electron Affinity

HOMO-LUMO Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netwuxibiology.comirjweb.com

For this compound, the electronic structure is defined by its conjugated system, which includes C=C and C=N double bonds. The introduction of the oxime group (=N-OH) in place of the carbonyl group of the parent ketone, 3-Buten-2-one (methyl vinyl ketone), significantly alters the frontier orbitals. The oxime group introduces nitrogen and oxygen atoms with lone pairs of electrons that can interact with the existing π-system. mdpi.com

While direct computational values for this compound are not extensively published, a qualitative comparison with its parent ketone can be inferred.

| Property | 3-Buten-2-one (Parent Ketone) | This compound (Inferred) |

|---|---|---|

| HOMO Character | Primarily located on the C=C and C=O π-system. | Delocalized over the C=C and C=N π-system, with significant contribution from the nitrogen lone pair. |

| HOMO Energy | Lower energy relative to the oxime derivative. | Higher energy due to the influence of the nitrogen lone pair. |

| LUMO Character | Primarily the π* antibonding orbital of the conjugated system. ethz.ch | The π* antibonding orbital of the conjugated C=C-C=N system. |

| HOMO-LUMO Gap (ΔE) | Larger gap, indicating greater kinetic stability. | Expected to be smaller, suggesting potentially higher chemical reactivity. wuxibiology.com |

Proton Affinities and Basicity Profiles

Proton affinity (PA) is the negative of the enthalpy change in the gas phase for the reaction of a molecule with a proton, providing a quantitative measure of its intrinsic basicity. The site of protonation and the corresponding PA value reveal the most basic center within a molecule.

The parent compound, 3-Buten-2-one, is a carbonyl compound where the primary site of protonation is the carbonyl oxygen. Its experimental proton affinity has been determined.

In this compound, the replacement of the carbonyl oxygen with the oxime nitrogen introduces a new, more basic site. The sp²-hybridized nitrogen atom in an oxime is generally the most basic center in the molecule, acting as a proton acceptor much like the nitrogen in pyridine (B92270). mdpi.commdpi.com While electron-withdrawing groups can decrease the basicity of a pyrazole (B372694) ring, the alkyl and vinyl groups in this compound are not strongly withdrawing. mdpi.com The basicity of oximes is also evident in that they can form salts, which may act as pro-drugs. mdpi.com

The following table compares the proton affinity of the parent ketone with the expected basicity profile of its oxime derivative.

| Property | 3-Buten-2-one (Parent Ketone) | This compound (Inferred) |

|---|---|---|

| Primary Protonation Site | Carbonyl Oxygen | Oxime Nitrogen |

| Proton Affinity (PA) | 861.1 kJ/mol rsc.org | Expected to be higher than the parent ketone, indicating greater gas-phase basicity. |

| Aqueous Basicity (pKa of conjugate acid) | Low (ketones are very weak bases in water) | Higher basicity. Typical pKa values for the hydroxyl proton of aryloximes are ~11, indicating the nitrogen is sufficiently basic to influence the molecule's overall acid-base properties. mdpi.com |

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are attractive to nucleophiles. uni-muenchen.de

For 3-Buten-2-one, the MEP would show a region of high negative potential concentrated around the electronegative carbonyl oxygen atom, identifying it as the primary nucleophilic and hydrogen bond accepting site. Conversely, the carbonyl carbon would exhibit a positive potential, marking it as an electrophilic center.

The transformation to this compound, creates a more complex MEP surface. The oxime functional group contains two potential H-bond acceptors (nitrogen and oxygen) and one H-bond donor (the OH group), in contrast to the single acceptor in the parent carbonyl group. mdpi.com This leads to a significant redistribution of the electrostatic potential. The most negative region is expected to be near the oxime nitrogen, making it the preferred site for electrophilic attack and protonation. uni-muenchen.de Additionally, a region of strong positive potential will be associated with the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor and an acidic site.

The table below summarizes the anticipated differences in the MEP features between the ketone and its oxime.

| MEP Feature | 3-Buten-2-one (Parent Ketone) | This compound (Inferred) |

|---|---|---|

| Most Negative Potential (Nucleophilic Site) | Localized on the carbonyl oxygen atom. | Localized primarily on the oxime nitrogen atom, with some contribution from the oxygen. mdpi.com |

| Most Positive Potential (Electrophilic Site) | Localized on the carbonyl carbon atom. | Localized on the hydroxyl hydrogen atom, making it an acidic proton and H-bond donor. mdpi.com |

| Predicted Reactivity | Electrophilic attack at the oxygen; nucleophilic attack at the carbon. | Electrophilic attack/protonation at the nitrogen; deprotonation/H-bonding at the hydroxyl group. |

Advanced Methodological Approaches and Future Research Directions

Kinetic and Mechanistic Studies

Elucidating the precise reaction kinetics and mechanisms of 3-Buten-2-one, oxime is fundamental to understanding its reactivity and optimizing its transformations. Advanced methodologies in this domain focus on quantitative rate determination, pathway delineation through isotopic labeling, and real-time monitoring of reaction species.

The determination of reaction rate constants is crucial for a quantitative understanding of chemical processes. While specific kinetic data for the parent this compound is not extensively detailed in the provided literature, the methodologies applied to its derivatives and related compounds offer a clear blueprint for future studies.

Kinetic analyses are often conducted by monitoring the reaction progress under pseudo-first-order conditions, where one reactant is in significant excess. zenodo.orglibretexts.org For instance, in the study of aminolysis reactions of an O-aryl substituted derivative of this compound, the kinetics were followed spectrophotometrically. zenodo.org The rate constants were measured by tracking the change in absorbance of the product over time. zenodo.org The data is then analyzed using the pseudo-first-order rate expression to determine the rate constant. zenodo.org

Another powerful approach, particularly for gas-phase reactions, is the relative rate technique. acs.org In this method, the decay of the target compound is measured relative to a reference compound for which the rate constant of reaction with a specific radical (e.g., OH) is well-known. acs.org By monitoring the concentrations of both the target and reference compounds simultaneously, the unknown rate constant can be accurately determined. acs.org

| Kinetic Method | Principle | Typical Data Output | Applicability to this compound |

|---|---|---|---|

| Spectrophotometric Monitoring | Measures change in absorbance of a reactant or product over time to determine concentration changes. zenodo.org | Pseudo-first-order rate constants (kobs), second-order rate constants (k2). zenodo.org | Solution-phase reactions (e.g., hydrolysis, aminolysis, catalyzed transformations). |

| Relative Rate Technique | Compares the reaction rate of a test compound to that of a reference compound with a known rate constant. acs.org | Gas-phase reaction rate coefficients. acs.org | Atmospheric chemistry studies, gas-phase oxidation reactions. |

| Quantitative NMR Spectroscopy | Uses nuclear magnetic resonance to monitor the disappearance of reactants and appearance of products over time. | Rate constants, reaction order, identification of intermediates. | Solution-phase reactions, especially for complex mixtures where UV-Vis is not selective. |

Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms from reactants to products. ias.ac.innumberanalytics.com By replacing an atom such as carbon, nitrogen, or hydrogen with one of its isotopes (e.g., ¹³C, ¹⁵N, or ²H), the connectivity of atoms in the product can be determined, providing unambiguous evidence for a proposed reaction pathway. ias.ac.in

While specific studies employing isotopic labeling on this compound are not prominent in the surveyed literature, its application would be highly valuable. For example, in the radical-mediated cyclization of unsaturated oximes, the unpaired electron can be delocalized over both the nitrogen and oxygen atoms, potentially leading to either C-N or C-O bond formation. beilstein-journals.org A study utilizing ¹⁵N-labeled this compound could definitively track the nitrogen atom, confirming its position in the final heterocyclic product (e.g., an isoxazoline (B3343090) or a cyclic nitrone) and thus distinguishing between the two possible cyclization pathways. beilstein-journals.org Similarly, ¹³C labeling at various positions in the butene chain could clarify rearrangement mechanisms, such as those that can occur during Beckmann rearrangements or other catalytic transformations. ias.ac.inmasterorganicchemistry.com

The direct observation of reaction intermediates and catalytic species as they are formed is a powerful tool for mechanistic investigation. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of a reaction mixture without the need for sampling and quenching. researchgate.net

This approach is critical for identifying transient or highly reactive species that may not be detectable by conventional offline analysis. For example, in situ UV Raman spectroscopy has been successfully used to observe key intermediates in catalytic oxidation processes, such as the titanium hydroperoxide (Ti-OOH) species formed on TS-1 catalysts, which are believed to be the active sites for epoxidation reactions. researchgate.net Applying similar in situ techniques to the catalytic transformations of this compound could provide direct evidence for proposed intermediates. Monitoring the catalytic hydrogenation or oxidation of this compound could reveal the formation of catalyst-substrate adducts or short-lived radical species, offering a deeper understanding of the reaction mechanism at a molecular level. researchgate.net

Isotopic Labeling Studies for Reaction Pathway Delineation

Emerging Synthetic Strategies

Research into the synthesis and transformation of this compound is increasingly guided by the development of novel, more efficient catalytic systems and the principles of green chemistry.

The unsaturated nature of this compound makes it a versatile substrate for a variety of catalytic transformations, particularly cyclization reactions to form valuable heterocyclic compounds. beilstein-journals.orgresearchgate.net

Photocatalysis and Radical Cyclization : β,γ-Unsaturated oximes can undergo photocatalytic oxidative cyclization. beilstein-journals.org For instance, a system using a photocatalyst and TEMPO can mediate the formation of isoxazolines or isoxazoles. beilstein-journals.org

Copper-Photoredox Dual Catalysis : A recently developed dual catalytic system using copper and a photocatalyst under green light irradiation enables the direct cyclization of unactivated oximes with α,β-unsaturated aldehydes to construct pyridine (B92270) frameworks. cas.cn This method is highly efficient, avoids the need for pre-activating the oxime group, and generates only water as a byproduct. cas.cn

Palladium-Catalyzed Carboetherification : The reaction of β,γ-unsaturated oximes with aryl bromides can be achieved via palladium-catalyzed carboetherification to produce 3,5-disubstituted Δ²-isoxazolines in good yields. nih.gov The use of a specific ligand, Xantphos, was found to be crucial for this transformation. nih.gov

Hypervalent Iodine(III) Reagents : These reagents can be used to generate highly reactive nitrile oxide intermediates from aldoximes in situ. core.ac.uk These intermediates readily undergo 1,3-dipolar cycloaddition reactions with unsaturated partners to form isoxazoles. This approach represents an efficient, green chemistry technique for constructing these heterocycles at room temperature. core.ac.uk

| Catalytic System | Transformation Type | Product | Key Features |

|---|---|---|---|

| Copper/Photocatalyst (Green Light) | Direct Cyclization | Pyridine derivatives | Works on unactivated oximes; only water as byproduct. cas.cn |